Cyclopentanone, 2-(1-methylpropyl)-
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Overview
Description
2-sec-Butylcyclopentanone is an organic compound with the molecular formula C9H16O It is a cyclopentanone derivative where a sec-butyl group is attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable sec-butyl halide in the presence of a strong base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-sec-Butylcyclopentanone may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-sec-Butylcyclopentene, in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-sec-Butylcyclopentanone can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Compounds with different functional groups replacing the sec-butyl group
Scientific Research Applications
2-sec-Butylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-sec-Butylcyclopentanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the sec-butyl group.
2-Butylcyclopentanone: A similar compound with a butyl group instead of a sec-butyl group.
2-Methylcyclopentanone: A compound with a methyl group attached to the second carbon of the cyclopentanone ring.
Uniqueness
2-sec-Butylcyclopentanone is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
6376-92-7 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-butan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
WVPBKXPDHMXIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCC1=O |
Origin of Product |
United States |
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